7-(Dimethoxymethyl)-5-nitrobicyclo[2.2.1]hept-2-ene
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Overview
Description
7-(Dimethoxymethyl)-5-nitrobicyclo[221]hept-2-ene is a bicyclic compound characterized by its unique structure, which includes a nitro group and a dimethoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Dimethoxymethyl)-5-nitrobicyclo[2.2.1]hept-2-ene typically involves a Diels-Alder reaction. This reaction is a [4+2] cycloaddition between a diene and a dienophile. In this case, the diene is often a furan derivative, and the dienophile is an alkene or alkyne with appropriate substituents .
Industrial Production Methods: Industrial production of this compound may involve optimizing the Diels-Alder reaction conditions to maximize yield and purity. This can include controlling temperature, pressure, and the use of catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 7-(Dimethoxymethyl)-5-nitrobicyclo[2.2.1]hept-2-ene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethoxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Various nucleophiles can be used to substitute the dimethoxymethyl group.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative .
Scientific Research Applications
7-(Dimethoxymethyl)-5-nitrobicyclo[2.2.1]hept-2-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 7-(Dimethoxymethyl)-5-nitrobicyclo[2.2.1]hept-2-ene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the dimethoxymethyl group can undergo nucleophilic substitution. These interactions can affect various biochemical pathways and molecular targets .
Comparison with Similar Compounds
Dimethyl-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate: This compound shares a similar bicyclic structure but has different functional groups.
7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: Another related compound with a similar core structure but different substituents.
Properties
CAS No. |
65675-86-7 |
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Molecular Formula |
C10H15NO4 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
7-(dimethoxymethyl)-5-nitrobicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C10H15NO4/c1-14-10(15-2)9-6-3-4-7(9)8(5-6)11(12)13/h3-4,6-10H,5H2,1-2H3 |
InChI Key |
PPBHCCNBSNXVBG-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1C2CC(C1C=C2)[N+](=O)[O-])OC |
Origin of Product |
United States |
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